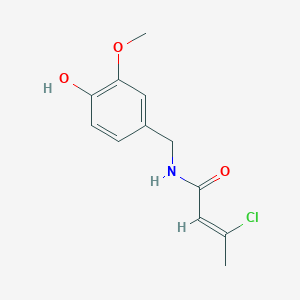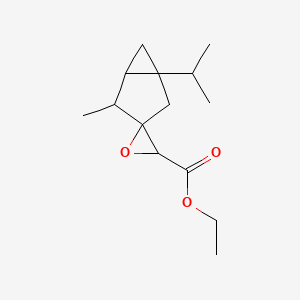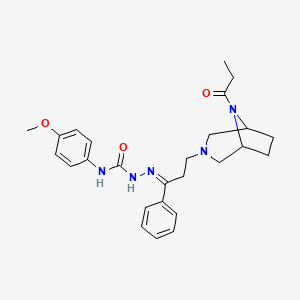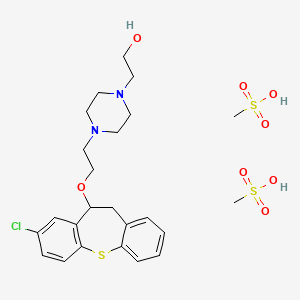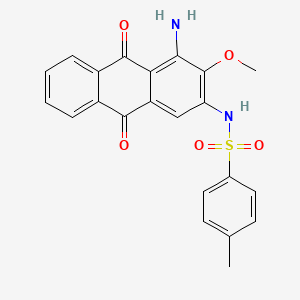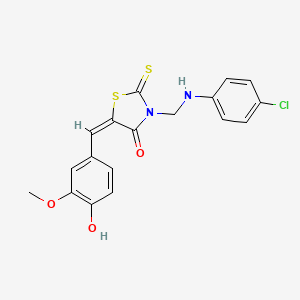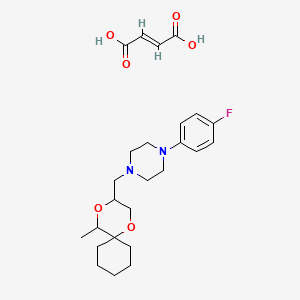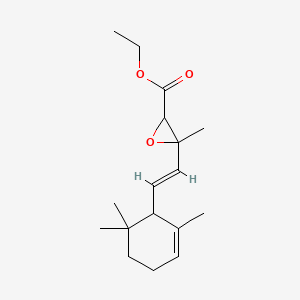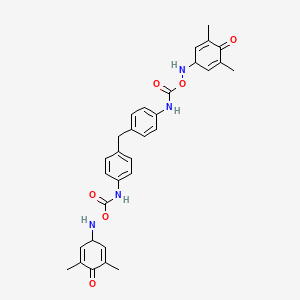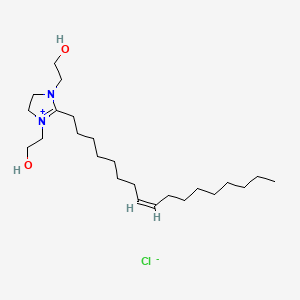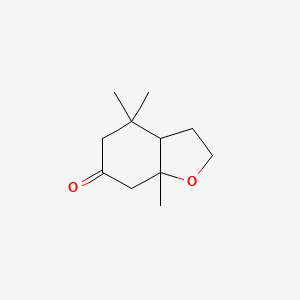
Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone is an organic compound belonging to the class of benzofuranones It is characterized by a hexahydro structure, indicating the presence of six hydrogen atoms, and a trimethyl substitution, which means three methyl groups are attached to the benzofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate reagent to form the benzofuranone ring.
Hydrogenation: The benzofuranone ring is then subjected to hydrogenation under specific conditions, such as using a palladium catalyst, to introduce the hexahydro structure.
Methylation: Finally, the compound undergoes methylation using reagents like methyl iodide or dimethyl sulfate to introduce the trimethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced catalysts, and automated control systems to maintain precise reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone can be compared with other similar compounds, such as:
Hexahydro-4,4,7a-trimethyl-2H-benzofuranone: Differing in the position of the double bond.
Hexahydro-4,4,7a-trimethyl-3H-benzofuranone: Differing in the position of the double bond and hydrogenation state.
Hexahydro-4,4,7a-trimethyl-5H-benzofuranone: Differing in the position of the double bond and hydrogenation state.
The uniqueness of this compound lies in its specific substitution pattern and hydrogenation state, which confer distinct chemical and biological properties.
Properties
CAS No. |
39815-70-8 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4,4,7a-trimethyl-3,3a,5,7-tetrahydro-2H-1-benzofuran-6-one |
InChI |
InChI=1S/C11H18O2/c1-10(2)6-8(12)7-11(3)9(10)4-5-13-11/h9H,4-7H2,1-3H3 |
InChI Key |
CPVGEZFRFIJCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC2(C1CCO2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


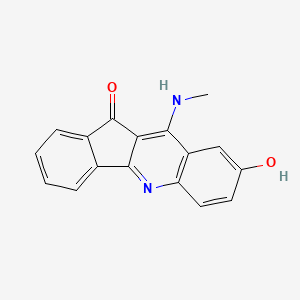
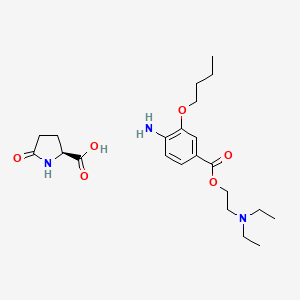
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate](/img/structure/B12705692.png)
